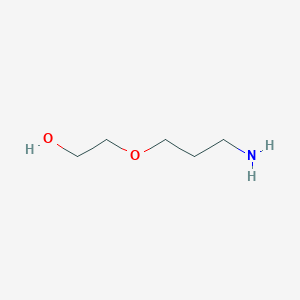

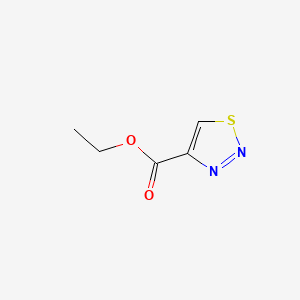

1,2,3-噻二唑-4-甲酸乙酯

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thioamide with chloroacetoacetate, with yields above 60% reported for related structures. A notable synthesis approach for a thiadiazole derivative, though not directly ethyl 1,2,3-thiadiazole-4-carboxylate, involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, highlighting the versatility of synthesis methods for thiadiazole compounds (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including ethyl 1,2,3-thiadiazole-4-carboxylate, has been extensively studied using spectroscopic methods and theoretical calculations. These compounds typically exhibit stable molecular geometries, with spectroscopic characterizations (e.g., FTIR, NMR) confirming the presence of thiadiazole and ester functionalities. Crystallographic analyses provide insights into the molecular packing, showcasing intermolecular interactions that contribute to the stability of these compounds in solid state (Haroon et al., 2020).

Chemical Reactions and Properties

Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, demonstrating its reactivity and versatility as a synthetic intermediate. For instance, reactions with nucleophiles lead to a range of substitution products, indicating the compound's potential for further functionalization. The stability of the thiadiazole ring is a crucial feature, as it maintains its integrity across different chemical transformations, making it a valuable moiety for developing new compounds with diverse properties (Remizov et al., 2015).

科学研究应用

新型抗肿瘤药的合成

1,2,3-噻二唑-4-甲酸乙酯用于合成新型抗肿瘤药。该化合物由(苯氧基-乙酰)重氮乙酸乙酯制备,并转化为各种衍生物,这些衍生物是癌症治疗研究的潜在候选物 (Looker & Wilson, 1965)。

有机化学中不寻常的还原

在一个有趣的化学反应中,1,2,3-噻二唑-4-甲酸乙酯与甲醇中的钐和碘发生不寻常的还原,导致二聚体环扩大。该反应展示了噻二唑衍生物独特的化学性质 (Miyawaki, Suzuki, & Morikawa, 2004)。

抗菌化合物的开发

1,2,3-噻二唑-4-甲酸乙酯构成了制造抗菌化合物的基础。其衍生物已被合成并测试了对各种微生物的活性,为药学领域做出了贡献 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013)。

杂化分子的合成

该化合物用于合成含有不同化学基团的杂化分子。这些杂化物在药物开发和化学研究中具有潜在的应用,展示了噻二唑衍生物的多功能性 (Vysokova 等人,2017)。

与亲核试剂的反应

1,2,3-噻二唑-4-甲酸乙酯与各种亲核试剂反应,导致形成许多取代产物。此特性对于有机合成和化学转化非常重要 (Remizov, Pevzner, Petrov, & Ponyaev, 2015)。

生长素活性研究

该化合物已对其生长素活性进行了研究,有助于了解植物的生长和发育。本研究突出了噻二唑衍生物在农业中的潜在应用 (Yue 等人,2010)。

安全和危害

未来方向

Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .

作用机制

Target of Action

Ethyl 1,2,3-thiadiazole-4-carboxylate is a derivative of the 1,2,3-thiadiazole class of compounds . The 1,2,3-thiadiazole moiety is known to interact with a broad spectrum of biological targets, including various proteins and DNA . .

Mode of Action

1,2,3-thiadiazole derivatives are known to interact strongly with their biological targets . They can easily cross cellular membranes due to their mesoionic nature , which allows them to reach their targets effectively.

Biochemical Pathways

1,2,3-thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities . These activities suggest that Ethyl 1,2,3-thiadiazole-4-carboxylate may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s ability to easily cross cellular membranes suggests that it may have good bioavailability.

Result of Action

Given the broad spectrum of biological activities exhibited by 1,2,3-thiadiazole derivatives , it is likely that Ethyl 1,2,3-thiadiazole-4-carboxylate could have diverse effects at the molecular and cellular levels.

生化分析

Biochemical Properties

Ethyl 1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of 1,2,3-thiadiazoles, which function as potential antineoplastic agents . The interactions of Ethyl 1,2,3-thiadiazole-4-carboxylate with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.

Cellular Effects

Ethyl 1,2,3-thiadiazole-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1,2,3-thiadiazole have shown antimicrobial, antifungal, and anticancer activities, indicating that Ethyl 1,2,3-thiadiazole-4-carboxylate may play a role in these cellular effects .

Molecular Mechanism

The molecular mechanism of Ethyl 1,2,3-thiadiazole-4-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for its biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1,2,3-thiadiazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 1,2,3-thiadiazole-4-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of Ethyl 1,2,3-thiadiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anticancer activity. At higher doses, it could potentially cause toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Ethyl 1,2,3-thiadiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound .

Transport and Distribution

Within cells and tissues, Ethyl 1,2,3-thiadiazole-4-carboxylate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of Ethyl 1,2,3-thiadiazole-4-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .

属性

IUPAC Name |

ethyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUHTNOJXVICFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291838 | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3989-36-4 | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3989-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of Ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol?

A1: Unlike typical reduction reactions, Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes an unusual ring enlargement when treated with samarium/iodine in methanol. Instead of a simple reduction, the reaction incorporates a sulfur atom and expands the five-membered 1,2,3-thiadiazole ring to a seven-membered 1,2,5-trithiepan ring, forming dimethyl 1,2,5-trithiepan-4,6-dicarboxylates as a mixture of cis/trans isomers. [] This unexpected reactivity highlights the unique behavior of this compound under specific reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

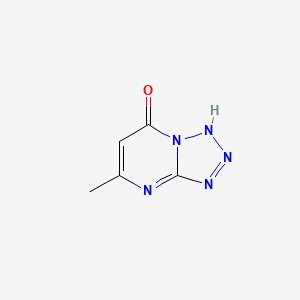

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)